molecular formula C9H11BrN2O4 B7794954 2-Bromo-3,5-diethoxy-6-nitropyridine CAS No. 856850-59-4

2-Bromo-3,5-diethoxy-6-nitropyridine

Cat. No.: B7794954
CAS No.: 856850-59-4
M. Wt: 291.10 g/mol
InChI Key: WFCVJOKZUAWIAU-UHFFFAOYSA-N
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Description

2-Bromo-3,5-diethoxy-6-nitropyridine: is an organic compound with the molecular formula C9H11BrN2O4 It is a derivative of pyridine, characterized by the presence of bromine, ethoxy, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,5-diethoxy-6-nitropyridine typically involves the bromination of 3,5-diethoxy-6-nitropyridine. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 2-Bromo-3,5-diethoxy-6-nitropyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The ethoxy groups can be oxidized to aldehydes or carboxylic acids under strong oxidizing conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Catalysts like palladium on carbon (Pd/C) or reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Substitution: Formation of 2-azido-3,5-diethoxy-6-nitropyridine or 2-thiocyanato-3,5-diethoxy-6-nitropyridine.

    Reduction: Formation of 2-bromo-3,5-diethoxy-6-aminopyridine.

    Oxidation: Formation of this compound-4-carboxylic acid.

Scientific Research Applications

Chemistry: 2-Bromo-3,5-diethoxy-6-nitropyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound can be used to study the effects of brominated pyridines on biological systems. It may also be employed in the development of bioactive molecules with potential therapeutic applications.

Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a candidate for drug discovery and development. It can be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Industry: In the industrial sector, this compound can be utilized in the synthesis of specialty chemicals and materials. Its unique functional groups make it valuable in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-3,5-diethoxy-6-nitropyridine depends on its specific application. In medicinal chemistry, its biological activity may be attributed to its ability to interact with molecular targets such as enzymes or receptors. The bromine and nitro groups can participate in various biochemical interactions, influencing the compound’s binding affinity and specificity. The ethoxy groups may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

    2-Bromo-3,5-dimethoxy-6-nitropyridine: Similar structure but with methoxy groups instead of ethoxy groups.

    2-Chloro-3,5-diethoxy-6-nitropyridine: Similar structure but with a chlorine atom instead of bromine.

    2-Bromo-3,5-diethoxy-4-nitropyridine: Similar structure but with the nitro group at the 4-position instead of the 6-position.

Uniqueness: 2-Bromo-3,5-diethoxy-6-nitropyridine is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions. The presence of both bromine and nitro groups provides a versatile platform for further chemical modifications, making it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

2-bromo-3,5-diethoxy-6-nitropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O4/c1-3-15-6-5-7(16-4-2)9(12(13)14)11-8(6)10/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCVJOKZUAWIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(N=C1[N+](=O)[O-])Br)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601288900
Record name 2-Bromo-3,5-diethoxy-6-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601288900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856850-59-4
Record name 2-Bromo-3,5-diethoxy-6-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=856850-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3,5-diethoxy-6-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601288900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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